
Ethyl-6-((tert-Butoxycarbonyl)amino)picolinat
Übersicht
Beschreibung
Ethyl 6-((tert-butoxycarbonyl)amino)picolinate, also known as Boc-Lys-OEt or N-Boc-L-lysine ethyl ester, is a chemical compound commonly used in chemical synthesis and drug development. It is also referred to as 2-Pyridinecarboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester; 6-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid ethyl ester; Ethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]-2-pyridinecarboxylate .
Synthesis Analysis
The synthesis of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate involves the reaction of ethyl 6-aminopicolinate with di-t-butyl dicarbonate in the presence of DMAP (4-dimethylaminopyridine) as a catalyst . The reaction is typically carried out in a solvent such as tert-butyl alcohol or acetone at room temperature for about 18 hours . The product is then isolated by filtration after cooling the reaction mixture to -20°C .Molecular Structure Analysis
The molecular formula of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is C13H18N2O4 . This compound has a molecular weight of 266.29 g/mol.Chemical Reactions Analysis
Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is a reactant in various chemical reactions. For instance, it can be used in the synthesis of Hsp90 fluorescent probes .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate include a molecular weight of 266.29300 . The compound’s exact mass is 266.12700 . It has a LogP value of 2.61890, indicating its lipophilicity . The boiling point, melting point, and density are not available .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Ethyl-6-((tert-Butoxycarbonyl)amino)picolinat wird in der organischen Synthese als Baustein für die Herstellung komplexerer Moleküle verwendet. Seine tert-Butoxycarbonyl-(Boc)-Gruppe ist besonders nützlich als Schutzgruppe für Amine in mehrstufigen Syntheseprozessen . Diese Verbindung kann an Reaktionen beteiligt sein, um verschiedene heterozyklische Strukturen zu bilden, die in vielen Pharmazeutika weit verbreitet sind.
Pharmakologie
In der Pharmakologie findet diese Verbindung Verwendung bei der Synthese von Arzneimittelvorläufern. Aufgrund ihrer reaktiven Stellen kann sie in pharmakologisch aktive Moleküle umgewandelt werden, die als Zwischenprodukte bei der Entwicklung neuer Medikamente dienen können .
Medizinische Chemie
This compound ist in der medizinischen Chemie wertvoll für die Arzneimittelentwicklung und -forschung. Es kann verwendet werden, um die pharmakokinetischen Eigenschaften neuer chemischer Einheiten zu modifizieren oder die metabolische Stabilität von Arzneimittelkandidaten zu verbessern .
Landwirtschaftliche Chemie
Im Bereich der landwirtschaftlichen Chemie können solche Verbindungen zur Synthese von Agrochemikalien verwendet werden. Diese Chemikalien können als Vorläufer für die Entwicklung von Pestiziden oder Herbiziden dienen und so zur Entwicklung von Strategien zum Pflanzenschutz beitragen .
Chemieingenieurwesen
Diese Verbindung ist im Chemieingenieurwesen relevant, insbesondere bei der Prozessoptimierung und der Entwicklung synthetischer Pfade. Ihre Rolle bei der effizienten Synthese komplexer Moleküle kann zu Fortschritten in der Fertigung und in der Materialwissenschaft führen .
Umweltwissenschaften
Schließlich kann this compound für Anwendungen in den Umweltwissenschaften erforscht werden. Seine Derivate könnten möglicherweise zur Herstellung umweltfreundlicher Materialien oder zur Untersuchung von Umweltverschmutzungsstoffen eingesetzt werden .
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Eigenschaften
IUPAC Name |
ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-5-18-11(16)9-7-6-8-10(14-9)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFUIDQWOBQJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598258 | |
| Record name | Ethyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
203321-86-2 | |
| Record name | Ethyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1357392.png)
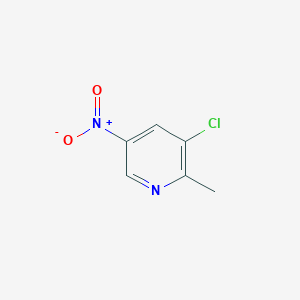
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)
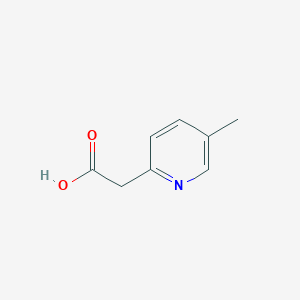


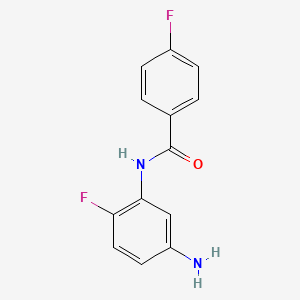
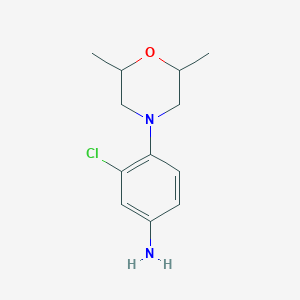
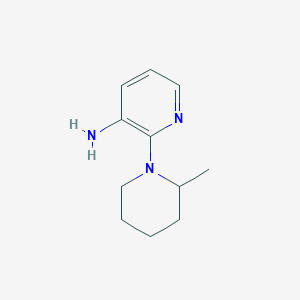
![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)

